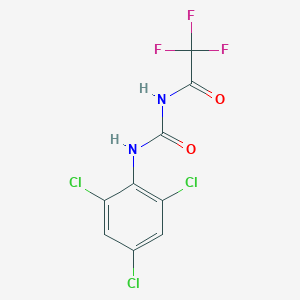![molecular formula C18H15ClN6O B284433 N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284433.png)
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as triazolopyrimidines, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antibacterial properties. In
作用機序
The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several tyrosine kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. This compound has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound has been shown to have a relatively low toxicity profile, which is important for the development of safe and effective cancer therapies. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One area of research is the development of new this compound analogs with improved antitumor activity and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new cancer therapies that target key signaling pathways involved in cancer cell growth and survival. Finally, the study of this compound's antiviral and antibacterial properties may lead to the development of new therapies for infectious diseases.
合成法
The synthesis of N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde to form 4-chloro-N-(pyridin-2-yl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-chloro-N-(pyridin-2-yl)-5-methyl-1,2,4-triazole-3-carboxamide. The final step involves the reaction of this intermediate with 2-cyanopyridine to form this compound.
科学的研究の応用
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
分子式 |
C18H15ClN6O |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5-methyl-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-4-2-13(19)3-5-14)16(12-6-8-20-9-7-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) |
InChIキー |
POKVSMZJNKHUNF-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B284353.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)


![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)


![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)



![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
